Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)-
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Overview
Description
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- is an organic compound with the molecular formula C₁₂H₁₅Cl. It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with an isopropyl group are attached to the benzene ring. This compound is also known by other names such as 1-chloro-4-(1-(1-methylethyl)cyclopropyl)benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- can be achieved through various synthetic routes. One common method involves the chlorination of 1-(1-methylethyl)cyclopropylbenzene. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
Substitution: Formation of phenols or amines.
Oxidation: Formation of cyclopropyl alcohols or ketones.
Reduction: Formation of cyclopropyl derivatives with reduced functional groups.
Scientific Research Applications
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(1-methylethyl)-: Similar structure but lacks the cyclopropyl group.
Benzene, 1-chloro-4-(1-methylethenyl)-: Contains a methylethenyl group instead of a cyclopropyl group.
Benzene, 1-chloro-4-(1-methylpropyl)-: Contains a methylpropyl group instead of a cyclopropyl group.
Uniqueness
Benzene, 1-chloro-4-(1-(1-methylethyl)cyclopropyl)- is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
63340-07-8 |
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Molecular Formula |
C12H15Cl |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
1-chloro-4-(1-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12(7-8-12)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
LLWMDTOIHHQUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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